1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole
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Description
The compound “1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromoethyl compounds can generally be synthesized via reactions involving protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Crystallography and Molecular Interactions
Detailed crystallographic studies have been conducted on similar compounds, elucidating their molecular and supramolecular structures. For example, investigations into the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlight the intricate intermolecular interactions and molecular conformations as determined by X-ray diffraction. These studies are pivotal in understanding the molecular geometry and the stabilization mechanisms within the compounds, such as π-stacking interactions and hydrogen bonding (Padilla-Martínez et al., 2011).
Biological Activities
There's significant research interest in evaluating the biological activities of pyrazole derivatives. For instance, novel carboxamides of 1H-pyrazole have been synthesized, with their insecticidal and fungicidal activities assessed through various methods. This kind of research contributes to the development of new compounds with potential applications in agriculture and pest control (Zhu et al., 2014).
Properties
IUPAC Name |
1-(2-bromoethyl)-4-chloro-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPQXDBQYRLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCBr)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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